molecular formula C4H12N+ B1240612 2-Methylpropanaminium

2-Methylpropanaminium

Cat. No. B1240612
M. Wt: 74.14 g/mol
InChI Key: KDSNLYIMUZNERS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpropanaminium is a primary aliphatic ammonium ion that is the conjugate acid of 2-methylpropanamine. It is a conjugate acid of a 2-methylpropanamine.

Scientific Research Applications

Corrosion Inhibition

2-Methylpropanaminium derivatives have been investigated for their potential as corrosion inhibitors. For instance, certain Schiff base compounds containing this structure show properties for inhibiting corrosion of mild steel in acidic solutions (Leçe, Emregül, & Atakol, 2008).

Analytical Chemistry and Pharmaceuticals

In the field of analytical chemistry and pharmaceutical studies, 2-Methylpropanaminium compounds like 2,2'-azobis(2-methylpropanenitrile) (AIBN) are used to monitor oxidative environments and radical-mediated degradation in drug studies (Wells-Knecht & Dunn, 2019).

Antihistaminic Activities

Some derivatives of 2-Methylpropanaminium, like 2-methylpropanamide and benzamide, have been synthesized and evaluated for their antihistaminic and anticholinergic activities, demonstrating potential in pharmaceutical applications (Arayne, Sultana, Shehnaz, Mandukhail, Gilani, & Haider, 2017).

Polymer Science

The molecule has been utilized in polymer science, particularly in the synthesis of copolymers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS), which are used in various industries including oil-gas exploitation, water treatment, and biomedical applications (Zhang Hong, 2006). Another study highlights the use of reversible addition fragmentation chain transfer (RAFT) polymerization for synthesizing homopolymers and block copolymers of AMPS (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).

Atmospheric Chemistry

In atmospheric chemistry, derivatives like 2-hydroxy-2-methylpropanal are studied for their reactivity in the troposphere, particularly as photo-oxidation products influencing atmospheric processes (Carrasco, Doussin, Picquet-Varrault, & Carlier, 2006).

Biofuel Production

There's research into the use of 2-methylpropan-1-ol in biofuel production. A study focused on anaerobic production of this compound at theoretical yield in genetically engineered bacteria, highlighting its potential as a sustainable energy source (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

properties

Product Name

2-Methylpropanaminium

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

IUPAC Name

2-methylpropylazanium

InChI

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/p+1

InChI Key

KDSNLYIMUZNERS-UHFFFAOYSA-O

Canonical SMILES

CC(C)C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylpropanaminium
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2-Methylpropanaminium
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Reactant of Route 6
2-Methylpropanaminium

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